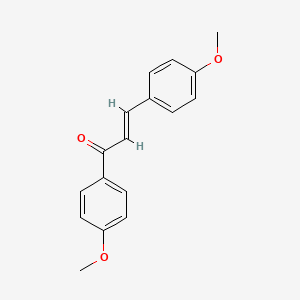

4,4'-Dimethoxychalcone

Description

See also: Angelica keiskei root (part of).

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-12H,1-2H3/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVSZWKIHQDES-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311791 | |

| Record name | (E)-4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41564-67-4, 2373-89-9 | |

| Record name | (E)-4,4′-Dimethoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 1,3-bis(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041564674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2373-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4,4′-Dimethoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KJ379G3P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,4'-Dimethoxychalcone via Claisen-Schmidt Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,4'-dimethoxychalcone, a prominent member of the chalcone family of compounds. Chalcones, characterized by their α,β-unsaturated ketone core, are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities.[1] This document delves into the mechanistic intricacies of the Claisen-Schmidt condensation, the cornerstone reaction for chalcone synthesis, and presents a detailed, field-proven experimental protocol for the preparation, purification, and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable compound.

Introduction: The Significance of Chalcones and the Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family.[2] They are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. The biological efficacy of chalcones is often attributed to their reactive α,β-unsaturated ketone moiety.

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[2] This reaction is a type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[3] In the synthesis of this compound, 4-methoxyacetophenone (possessing α-hydrogens) reacts with 4-methoxybenzaldehyde (lacking α-hydrogens) in the presence of a base catalyst. The choice of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial and has been shown to produce significantly higher yields compared to acid catalysts.[3]

Mechanistic Insights into the Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from the 4-methoxyacetophenone by a strong base (e.g., hydroxide ion from NaOH). This results in the formation of a resonance-stabilized enolate ion. The stability of this enolate is a key driving force for the reaction.

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the 4-methoxybenzaldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a protic solvent (such as the ethanol used in the reaction medium) to yield a β-hydroxy ketone, also known as an aldol adduct.

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated ketone, this compound. This final product is highly conjugated, which contributes to its stability.[4]

Experimental Protocol: A Self-Validating System

This protocol outlines a conventional solvent-based approach for the synthesis of this compound. The quantities provided are for a representative laboratory-scale synthesis and can be scaled as needed.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 10 | 1.50 g |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10 | 1.36 g |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20 | 0.80 g |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~30 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Hydrochloric Acid (10% v/v) | HCl | 36.46 | - | As needed |

Step-by-Step Methodology

-

Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10 mmol) of 4-methoxyacetophenone and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in approximately 25 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Preparation and Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 5 mL of deionized water. Allow the solution to cool to room temperature. Slowly add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants. A color change to yellow or orange is typically observed upon addition of the base.

-

Reaction Monitoring (Self-Validation Checkpoint 1): Allow the reaction to stir at room temperature for 12-24 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a 7:3 mixture of hexane and ethyl acetate). Spot the reaction mixture alongside the starting materials on a TLC plate to visualize the consumption of reactants and the formation of the product spot (which is typically more nonpolar than the starting materials). The reaction is considered complete when the starting material spots have significantly diminished or disappeared.

-

Work-up and Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 g of crushed ice. While stirring, slowly acidify the mixture by adding 10% hydrochloric acid dropwise until the pH is acidic (pH ~2-3), which can be checked with litmus paper. This will neutralize the sodium hydroxide catalyst and cause the crude this compound to precipitate out of the solution as a solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts and unreacted starting materials. Continue to pull air through the filter cake for several minutes to partially dry the product.

-

Purification by Recrystallization (Self-Validation Checkpoint 2): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[6] Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and dry them in a desiccator or vacuum oven.

-

Final Product Characterization: Characterize the purified this compound by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, and IR). The obtained data should be compared with literature values to confirm the identity and purity of the synthesized compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

-

Appearance: Yellow crystalline solid.

-

Melting Point: The expected melting point is in the range of 101-103 °C. A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows the number of unique carbon atoms in the molecule.

Concluding Remarks

This guide has outlined a robust and reproducible method for the synthesis of this compound via the Claisen-Schmidt condensation. By understanding the underlying mechanism and adhering to the detailed experimental protocol, researchers can confidently prepare this valuable compound for further investigation in various fields, particularly in drug discovery and development. The inclusion of self-validating checkpoints within the protocol ensures a high degree of confidence in the identity and purity of the final product.

References

-

Chalcones: Synthetic Chemistry Follows Where Nature Leads. (2021). LJMU Research Online. Available at: [Link]

-

GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. (2022). Rasayan Journal of Chemistry. Available at: [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

Claisen-Schmidt Condensation. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. (2017). SciTePress. Available at: [Link]

-

Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. (2026). Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Synthesis of 4-Methoxychalcone. (n.d.). Scribd. Available at: [Link]

-

Claisen-Schmidt-Condensation. (n.d.). nevoLAB. Available at: [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Available at: [Link]

Sources

Spectroscopic characterization of 4,4'-Dimethoxychalcone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dimethoxychalcone

Authored by: A Senior Application Scientist

Introduction: The Molecular Blueprint of this compound

In the landscape of medicinal chemistry and materials science, chalcones represent a critical class of organic compounds. They are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structural motif serves as a versatile scaffold for synthesizing a wide array of biologically active molecules, including anti-inflammatory, antiviral, and antimitotic agents.[1] this compound (C₁₇H₁₆O₃, M.W. 268.31 g/mol ) is a prominent member of this family, valued as a precursor in the synthesis of flavonoids and other heterocyclic compounds.[3][4]

The unequivocal identification and characterization of such molecules are paramount for ensuring the integrity of research and the safety of developed therapeutics. Spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provide the foundational toolkit for elucidating the precise molecular structure. This guide offers a detailed exploration of the spectroscopic signature of this compound, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. It is designed to be a self-validating reference for researchers, scientists, and drug development professionals, grounding every piece of data in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For a molecule like this compound, NMR not only confirms the connectivity of atoms but also defines the stereochemistry of the crucial enone bridge.

Experimental Protocol: A Self-Validating Approach

The quality of NMR data is directly contingent on a meticulous experimental setup.

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), within a standard 5 mm NMR tube.[5][6] CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, preferably operating at a proton frequency of 400 MHz or higher, to maximize signal dispersion and resolve complex multiplets, particularly in the aromatic region.[5]

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (16-32) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6]

-

¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired to simplify the spectrum to singlets for each unique carbon. This requires more scans (1024-4096) and a longer relaxation delay (2-5 seconds) due to the lower natural abundance of the ¹³C isotope and its longer relaxation times.[6]

-

Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by careful phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Analysis: Probing the Proton Environments

The ¹H NMR spectrum of this compound provides a distinct fingerprint. The symmetry of the two para-substituted rings simplifies what could otherwise be a very complex aromatic region.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.02 | Doublet (d) | 8.8 | 2H | H-2', H-6' |

| ~7.62 | Doublet (d) | 15.6 | 1H | H-β |

| ~7.40 | Doublet (d) | 15.6 | 1H | H-α |

| ~6.95 | Doublet (d) | 8.8 | 2H | H-3', H-5' |

| ~6.92 | Doublet (d) | 8.8 | 2H | H-3, H-5 |

| ~3.88 | Singlet (s) | - | 3H | 4'-OCH₃ |

| ~3.86 | Singlet (s) | - | 3H | 4-OCH₃ |

(Note: Data synthesized from typical values for chalcones and related structures.[7][8][9])

Causality and Field-Proven Insights:

-

Vinylic Protons (H-α and H-β) : The two doublets at ~7.40 and ~7.62 ppm are characteristic of the vinylic protons of the propenone bridge. The large coupling constant of ~15.6 Hz is definitive proof of a trans (E) configuration about the double bond.[7][10] A cis (Z) configuration would exhibit a much smaller coupling constant, typically 8-12 Hz.[7] The downfield shift of H-β relative to H-α is a direct consequence of the anisotropic deshielding effect of the adjacent carbonyl group.[5]

-

Aromatic Protons : The aromatic regions exhibit two distinct AA'BB' systems, appearing as doublets due to the para-substitution. The protons on the benzoyl ring (Ring A: H-2', H-6') are shifted further downfield (~8.02 ppm) compared to the protons on the cinnamoyl ring (Ring B: H-2, H-6) because they are more directly influenced by the electron-withdrawing carbonyl group.

-

Methoxy Protons : The two sharp singlets at ~3.88 and ~3.86 ppm, each integrating to 3 protons, are unequivocally assigned to the two methoxy groups. Their high-field position is typical for such groups.

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum complements the ¹H data, confirming the carbon count and identifying key functional groups.

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~189.0 | C=O |

| ~163.5 | C-4' |

| ~161.5 | C-4 |

| ~144.0 | C-β |

| ~131.0 | C-2', C-6' |

| ~130.5 | C-1' |

| ~129.5 | C-2, C-6 |

| ~127.5 | C-1 |

| ~121.0 | C-α |

| ~114.5 | C-3, C-5 |

| ~114.0 | C-3', C-5' |

| ~55.5 | 4'-OCH₃ & 4-OCH₃ |

(Note: Data is based on spectral databases and published literature for chalcones.[7][11][12])

Causality and Field-Proven Insights:

-

Carbonyl Carbon (C=O) : The signal at ~189.0 ppm is characteristic of an α,β-unsaturated ketone, shifted downfield due to the electronegativity of the oxygen atom.[7]

-

Vinylic Carbons (C-α and C-β) : C-β (~144.0 ppm) is significantly downfield compared to C-α (~121.0 ppm). This is because the polarization of the double bond by the carbonyl group results in a higher electron density at the α-position and a lower density at the β-position.[7]

-

Oxygen-Substituted Aromatic Carbons : The carbons directly attached to the methoxy groups (C-4 and C-4') are observed at high chemical shifts (~161.5-163.5 ppm) due to the strong deshielding effect of the oxygen atom.

-

Methoxy Carbons : The two methoxy carbons appear as a single, intense signal around 55.5 ppm, a typical value for sp³-hybridized carbons attached to oxygen.

Caption: Primary fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is a clear and illustrative example of modern analytical chemistry in practice. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the trans stereochemistry of the molecule. IR spectroscopy provides rapid confirmation of the key α,β-unsaturated ketone and ether functional groups. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern that further corroborates the structure. Together, these techniques provide an unambiguous and self-validating dataset, ensuring the structural identity and purity of this compound for its application in research and development.

References

-

Aksöz, E. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 37(4), 205-216. Available at: [Link]

-

Zhang, J., & Brodbelt, J. S. (2006). Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available at: [Link]

-

Rahman, A. F. M. M., et al. (2016). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). Mass Spectrometry Letters, 7(1), 1-5. Available at: [Link]

-

The Royal Society of Chemistry. (2022). Synthesis of chalcone: Supplementary Information. Available at: [Link]

-

Rahman, A. F. M. M., et al. (2016). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Available at: [Link]

-

de Oliveira, A. B., et al. (2018). Synthesis, Characterization, and Computational Study of a New Dimethoxy-Chalcone. Journal of the Brazilian Chemical Society, 29(9), 1956-1965. Available at: [Link]

-

Khan, S. A., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Journal of the Chinese Chemical Society, 63(2), 148-154. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the synthesized chalcones. ResearchGate. Available at: [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(5). Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the DMC (a) and the collected powder (b). ResearchGate. Available at: [Link]

-

Hwang, D., et al. (2011). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 49(1), 41-45. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2023). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. Available at: [Link]

-

Jetir.org. (2020). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 7(7). Available at: [Link]

-

ResearchGate. (2015). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. ResearchGate. Available at: [Link]

-

Journal of Chemical Education. (2021). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. ACS Publications. Available at: [Link]

-

SciTePress. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Available at: [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Available at: [Link]

-

Tropical Journal of Natural Product Research. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Available at: [Link]

-

PubChem. (n.d.). Chalcone. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2018). Synthesis, characterization, and computational study of a new dimethoxy-chalcone. ResearchGate. Available at: [Link]

-

Journal of the American Chemical Society. (1953). Ultraviolet Absorption Spectra of Chalcones. Identification of Chromophores. ACS Publications. Available at: [Link]

-

Orbital: The Electronic Journal of Chemistry. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

-

Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). The experimental ( a ), theoretical ( b ), and overlap ( c ) of infrared spectrum of C18H18O3. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Wiley. Available at: [Link]

-

PubChem. (n.d.). 2',4'-Dimethoxychalcone. National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. (n.d.). 2'-Hydroxy-4,4'-dimethoxy-chalcone - Optional[13C NMR] - Chemical Shifts. Wiley. Available at: [Link]

-

PubChem. (n.d.). (E)-2'-Hydroxy-3,4-dimethoxychalcone. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Synthesis, characterization, and computational study of a new dimethoxy-chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H16O3 | CID 5377817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. jetir.org [jetir.org]

- 9. scitepress.org [scitepress.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4'-Dimethoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxychalcone, a derivative of the chalcone backbone, is a molecule of significant interest in medicinal chemistry and materials science. As with any synthesized or isolated compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. This in-depth guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into spectral interpretation and practical considerations for data acquisition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with chalcones and related compounds.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The structure of this compound with the standard numbering scheme used for spectral assignment is presented below.

Figure 1. Molecular structure and numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environment within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.03 | d | 8.8 | 2H | H-2', H-6' |

| 7.78 | d | 15.6 | 1H | H-β |

| 7.58 | d | 8.8 | 2H | H-2, H-6 |

| 7.38 | d | 15.6 | 1H | H-α |

| 6.95 | d | 8.8 | 2H | H-3', H-5' |

| 6.92 | d | 8.8 | 2H | H-3, H-5 |

| 3.88 | s | - | 3H | 4'-OCH₃ |

| 3.85 | s | - | 3H | 4-OCH₃ |

Interpretation of the ¹H NMR Spectrum

-

Vinylic Protons (H-α and H-β): The two doublets at 7.78 ppm and 7.38 ppm are characteristic of the vinylic protons of the α,β-unsaturated ketone system. The large coupling constant of 15.6 Hz is indicative of a trans or (E)-configuration of the double bond, which is the thermodynamically more stable isomer. The downfield shift of H-β relative to H-α is due to the deshielding effect of the carbonyl group and the resonance contribution from the phenyl ring.

-

Aromatic Protons: The four doublets in the aromatic region correspond to the protons on the two para-substituted phenyl rings.

-

The doublet at 8.03 ppm is assigned to the protons ortho to the carbonyl group (H-2' and H-6'). Their significant downfield shift is a result of the strong deshielding effect of the adjacent carbonyl functionality.

-

The protons ortho to the methoxy group on the other ring (H-2 and H-6) appear as a doublet at 7.58 ppm.

-

The doublets at 6.95 ppm and 6.92 ppm are assigned to the protons meta to the carbonyl group (H-3' and H-5') and the protons meta to the methoxy group (H-3 and H-5), respectively. These protons are in more electron-rich environments and thus resonate at a higher field.

-

-

Methoxy Protons: The two sharp singlets at 3.88 ppm and 3.85 ppm, each integrating to three protons, are unambiguously assigned to the two methoxy groups. Their chemical shift is typical for methoxy protons attached to an aromatic ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 189.0 | C=O |

| 163.5 | C-4' |

| 161.6 | C-4 |

| 144.1 | C-β |

| 131.2 | C-1' |

| 130.8 | C-2', C-6' |

| 130.1 | C-2, C-6 |

| 127.8 | C-1 |

| 119.3 | C-α |

| 114.4 | C-3, C-5 |

| 113.8 | C-3', C-5' |

| 55.5 | 4'-OCH₃ |

| 55.4 | 4-OCH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The signal at the most downfield chemical shift, 189.0 ppm, is characteristic of a carbonyl carbon in an α,β-unsaturated ketone system.

-

Vinylic Carbons (C-α and C-β): The vinylic carbons, C-α and C-β, are observed at 119.3 ppm and 144.1 ppm, respectively. The C-β carbon is further downfield due to its attachment to the electron-donating methoxy-substituted phenyl ring and its position relative to the carbonyl group.

-

Aromatic Carbons:

-

The signals for the oxygen-bearing aromatic carbons (C-4' and C-4) are found at 163.5 ppm and 161.6 ppm. Their downfield shift is due to the deshielding effect of the attached oxygen atom.

-

The quaternary carbons (C-1' and C-1) appear at 131.2 ppm and 127.8 ppm.

-

The protonated aromatic carbons (C-2', C-6', C-2, C-6, C-3', C-5', C-3, and C-5) resonate in the range of 113-131 ppm. The specific assignments are based on established substituent effects and can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

-

-

Methoxy Carbons: The two signals at 55.5 ppm and 55.4 ppm are assigned to the carbons of the two methoxy groups.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is critical for accurate structural analysis. The following section outlines a field-proven, step-by-step methodology for the preparation and acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry NMR tube. The purity of the sample is crucial to avoid interfering signals.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent dissolving power for many organic compounds and its single deuterium signal.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

-

Transfer (if necessary): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16-32 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 16-20 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024-4096 scans are generally required due to the low natural abundance of the ¹³C isotope.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 240-250 ppm.

-

Temperature: 298 K (25 °C).

Figure 2. Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectral data of this compound. By understanding the principles behind the chemical shifts and coupling constants, researchers can confidently identify and characterize this important molecule. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR spectra, ensuring data integrity and reproducibility. For novel or more complex chalcone derivatives, the use of two-dimensional NMR techniques such as COSY, HSQC, and HMBC is highly recommended for unambiguous spectral assignment.

References

-

Hayamizu, K., Yanagisawa, M., Ishii, T., Yabe, A., Yamamoto, O., Nakayama, M., & Hayashi, A. (1989). ¹H and ¹³C NMR spectra of 4,4′‐substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

An In-depth Technical Guide to 4,4'-Dimethoxychalcone: From Synthesis to Therapeutic Potential

Introduction

4,4'-Dimethoxychalcone, a flavonoid belonging to the chalcone subgroup, is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1][2] Characterized by two methoxy groups on its aromatic rings, this compound has demonstrated a remarkable breadth of biological activities, positioning it as a promising candidate for further therapeutic investigation.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, characterization, and biological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[1][5] Its core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a defining feature of chalcones.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₇H₁₆O₃ | [1][6] |

| Molecular Weight | 268.31 g/mol | [1] |

| Melting Point | 99 - 106 °C | [1][2][5][7] |

| Boiling Point (Predicted) | 444.6 ± 45.0 °C | [8][9] |

| Appearance | Pale yellow to yellow crystalline solid/powder | [1][5][9] |

| Solubility | Soluble in DMSO, Chloroform; Insoluble in water | [2][5][8][9] |

| Storage Conditions | 0 - 8 °C, protected from moisture | [1][5][9] |

Synthesis and Characterization

The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[10][11][12] This base-catalyzed reaction involves the condensation of 4-methoxyacetophenone with 4-methoxybenzaldehyde.[10]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-methoxyacetophenone

-

4-methoxybenzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol.

-

While stirring at room temperature, slowly add a solution of NaOH or KOH in ethanol or water.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13]

-

Once the reaction is complete, pour the mixture into cold water.

-

Acidify the mixture with dilute HCl to precipitate the crude this compound.[13]

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[10]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band for the C=O stretching of the α,β-unsaturated ketone, along with bands corresponding to the C=C double bond and the C-O stretching of the methoxy groups.[16]

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound, with the molecular ion peak [M]⁺ observed at m/z 268.[6][16]

Biological Activities and Mechanisms of Action

This compound has been reported to possess a wide array of biological activities, making it a compound of significant therapeutic interest.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.[1][2] Its anticancer mechanism involves the induction of apoptosis (programmed cell death) through multiple pathways.[3] A key study has demonstrated that it induces apoptosis in cancer cells by promoting endoplasmic reticulum (ER) stress and disrupting autophagy.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3] Furthermore, it leads to an increase in reactive oxygen species (ROS) and a loss of mitochondrial membrane potential.[3]

Signaling Pathway in Cancer Cells

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Anti-inflammatory and Antioxidant Properties

This compound has been noted for its anti-inflammatory and antioxidant activities.[1][2] As an antioxidant, it can scavenge free radicals, thereby reducing oxidative stress, which is implicated in a variety of diseases.[2] Its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators.[2]

Anti-aging and Autophagy Induction

Interestingly, this compound has been identified as a natural autophagy inducer with anti-aging properties.[8][9] It has been shown to promote longevity in various model organisms.[4][17] This effect is largely dependent on its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components.[4][18]

Applications and Future Perspectives

The diverse biological activities of this compound underscore its potential in several applications:

-

Pharmaceutical Development: It serves as a valuable lead compound for the development of new anticancer, anti-inflammatory, and anti-aging drugs.[1]

-

Cosmetic Formulations: Due to its antioxidant properties, it has potential applications in skincare products for anti-aging and skin protection.[1]

-

Research Tool: It is a useful tool for studying cellular processes such as apoptosis and autophagy.

Future research should focus on elucidating the detailed molecular targets of this compound, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies.

References

-

This compound - ChemBK. (URL: [Link])

-

China Cheap this compound Manufacturers Suppliers Factory - prius-biotech.com. (URL: [Link])

-

Exploring the therapeutic potential of this compound: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed. (URL: [Link])

-

(E)-4,4′-Dimethoxychalcone (CAS 41564-67-4) – Thermophysical Properties - Chemcasts. (URL: [Link])

-

4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PubMed Central. (URL: [Link])

-

This compound | C17H16O3 | CID 5377817 - PubChem. (URL: [Link])

-

Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC - NIH. (URL: [Link])

-

Flavonoid 4,4′-dimethoxychalcone (DMC) - Drug Targets, Indications, Patents - Synapse. (URL: [Link])

-

(PDF) this compound: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - ResearchGate. (URL: [Link])

-

This compound | AMERICAN ELEMENTS ®. (URL: [Link])

-

Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques - SciTePress. (URL: [Link])

-

This compound - SpectraBase. (URL: [Link])

-

How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. (URL: [Link])

-

Claisen–Schmidt condensation employed for the synthesis of chalcones. - ResearchGate. (URL: [Link])

-

This compound - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prius-biotech.com [prius-biotech.com]

- 3. Exploring the therapeutic potential of this compound: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C17H16O3 | CID 5377817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 2373-89-9 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound(2373-89-9) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

Mechanism of action of 4,4'-Dimethoxychalcone in cancer cells

An In-Depth Technical Guide on the Mechanism of Action of 4,4'-Dimethoxychalcone in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMC), a flavonoid compound, has emerged as a promising candidate in cancer therapeutics due to its multifaceted mechanism of action against cancer cells. This technical guide provides a comprehensive overview of the molecular pathways and cellular processes modulated by DMC, leading to its anticancer effects. We will delve into its role in inducing various forms of programmed cell death, including apoptosis, ferroptosis, and its interplay with endoplasmic reticulum stress and autophagy. Furthermore, this guide will explore its impact on cell cycle regulation, oxidative stress, and key cancer-related signaling pathways such as MAPK, NF-κB, and STAT3. Detailed experimental protocols and visual pathway diagrams are provided to facilitate a deeper understanding and guide future research in the development of DMC as a potential therapeutic agent.

Introduction to this compound

Chalcones are a class of open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These compounds, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] this compound (DMC) is a specific methoxylated chalcone that has demonstrated potent and selective anticancer activities. Its core structure, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, provides a scaffold for various biological interactions. This guide will elucidate the intricate mechanisms through which DMC exerts its cytotoxic effects on cancer cells.

Induction of Programmed Cell Death

DMC employs a multi-pronged approach to induce programmed cell death in cancer cells, primarily through the activation of apoptosis and the induction of ferroptosis.

Apoptosis, Endoplasmic Reticulum Stress, and Autophagy Disruption

DMC is a potent inducer of apoptosis, a well-orchestrated form of programmed cell death.[3] Its pro-apoptotic effects are intricately linked to the induction of endoplasmic reticulum (ER) stress and the disruption of autophagy.

Molecular Mechanism:

DMC treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bim, and tBid, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[3] This imbalance culminates in the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), hallmark events of apoptosis.[3] The critical role of caspases is underscored by the observation that a pan-caspase inhibitor, Z-VAD-FMK, can mitigate DMC-induced apoptosis.[3]

Furthermore, DMC triggers significant ER stress, as evidenced by the increased expression of key ER stress markers, including p-PERK/PERK, p-IRE1/IRE1, GRP78, HSP70, ATF4, and CHOP.[3] The crucial involvement of ER stress in DMC's mechanism is highlighted by the fact that inhibitors of ER stress can reverse the loss of mitochondrial membrane potential and subsequent apoptosis.[3]

In addition to inducing apoptosis and ER stress, DMC disrupts the autophagic process. It causes an accumulation of autophagosomes and impairs lysosomal function, as indicated by the downregulation of LAMP-1 and Cathepsin D.[3] Interestingly, the modulation of autophagy with inhibitors like 3-methyladenine (3-MA) and chloroquine (CQ) enhances DMC-induced apoptosis, suggesting a complex interplay between these cellular processes.[3]

Signaling Pathway Diagram:

Caption: DMC-induced apoptosis is mediated by ER stress and mitochondrial pathway activation, and is enhanced by autophagy disruption.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of DMC or a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Ferroptosis Induction

DMC has also been identified as an inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[4][5]

Molecular Mechanism:

The induction of ferroptosis by DMC is a synergistic process involving two key events: the inhibition of ferrochelatase (FECH) and the activation of the Keap1/Nrf2/HMOX1 pathway.[4] FECH is the final enzyme in the heme biosynthesis pathway, and its inhibition by DMC leads to an accumulation of ferrous iron.[5] Concurrently, DMC promotes the degradation of Keap1, which allows for the nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 upregulates the expression of its target gene, heme oxygenase-1 (HMOX1).[4] The combined effect of FECH inhibition and HMOX1 upregulation results in iron overload and subsequent lipid peroxidation, culminating in ferroptotic cell death.[4]

Signaling Pathway Diagram:

Caption: DMC induces ferroptosis by inhibiting FECH and activating the Keap1/Nrf2/HMOX1 pathway, leading to iron overload.

Cell Cycle Arrest and Oxidative Stress

DMC exerts antiproliferative effects by inducing cell cycle arrest and promoting oxidative stress within cancer cells.

Molecular Mechanism:

DMC has been shown to induce cell cycle arrest, although the specific phase can vary depending on the cancer cell type. Some studies have reported a G2/M phase arrest[4], while others have observed a G0/G1 phase arrest[6]. This arrest is associated with the downregulation of proteins crucial for cell cycle progression.[7] The induction of cell cycle arrest is often linked to an increase in cellular reactive oxygen species (ROS).[7] DMC treatment significantly elevates ROS levels, leading to oxidative stress.[3][7] This oxidative stress can, in turn, activate stress-response pathways and contribute to cell cycle arrest and apoptosis. Furthermore, DMC has been found to inhibit the activity of aldehyde dehydrogenase 1A3 (ALDH1A3), which can exacerbate cellular oxidative stress.[7]

Experimental Workflow Diagram:

Caption: Experimental workflow for investigating DMC's effect on cell cycle and ROS production.

Modulation of Other Key Signaling Pathways

While the induction of programmed cell death and cell cycle arrest are primary mechanisms, DMC and related chalcones also modulate other critical signaling pathways implicated in cancer progression.

| Signaling Pathway | Effect of DMC/Related Chalcones | Key Molecular Targets | Reference |

| MAPK Pathway | Activation of Erk, JNK, and p38 | Erk, JNK, p38 | [3] |

| NF-κB Pathway | Inhibition (by some chalcones) | NF-κB | [8][9][10] |

| STAT3 Pathway | Inhibition (by dihydrochalcones) | STAT3 | [11][12] |

| PI3K/Akt/mTOR Pathway | Inhibition (by similar chalcones) | PI3K, Akt, mTOR | [13][14] |

Conclusion and Future Perspectives

This compound exhibits significant anticancer activity through a complex and interconnected network of mechanisms. Its ability to simultaneously induce apoptosis and ferroptosis, trigger ER stress, disrupt autophagy, and cause cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The modulation of key cancer-related signaling pathways further underscores its therapeutic potential. Future research should focus on elucidating the precise molecular targets of DMC, exploring its efficacy in in vivo models for various cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents to enhance its anticancer effects and overcome drug resistance.

References

-

Song, Y., et al. (2025). Exploring the therapeutic potential of this compound: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. Cellular Signalling, 132, 111854. [Link]

-

Fight Aging!. (2024). The Flavonoid 4,4′-dimethoxychalcone is Senolytic. [Link]

-

Li, Y., et al. (2021). Flavonoid this compound suppresses cell proliferation via dehydrogenase inhibition and oxidative stress aggravation. Free Radical Biology and Medicine, 175, 206-215. [Link]

-

Wang, Y., et al. (2022). Flavonoid this compound induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH. Free Radical Biology and Medicine, 188, 14-23. [Link]

-

Song, Y., et al. (2025). Exploring the therapeutic potential of 4,4′-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy. Redox Biology, 68, 102947. [Link]

-

Reyes-Mayorga, R. A., et al. (2023). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Molecules, 28(14), 5484. [Link]

-

Sasaki, K., et al. (2018). 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone derived from Brassica rapa L. induces cell cycle arrest and apoptosis in neuroblastoma cells. Oncology Letters, 16(4), 4581-4588. [Link]

-

Orlikova, B., et al. (2011). Natural chalcones as dual inhibitors of HDACs and NF-κB. Oncology Reports, 26(4), 997-1003. [Link]

-

Chen, Y. F., et al. (2025). 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone counteracts cancer multidrug resistance by impeding STAT3 activation and ABC transporter-mediated drug efflux. Biomedicine & Pharmacotherapy, 188, 118153. [Link]

-

Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Journal of Molecular Sciences, 12(4), 2242-2273. [Link]

-

Liu, X., et al. (2013). The chalcone 2'-hydroxy-4',5'-dimethoxychalcone activates death receptor 5 pathway and leads to apoptosis in human nonsmall cell lung cancer cells. IUBMB Life, 65(6), 533-543. [Link]

-

Hsieh, Y. S., et al. (2010). Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways. The Prostate, 70(12), 1295-1306. [Link]

-

ResearchGate. (n.d.). Effect of chalcones on selected signaling pathways. [Link]

-

Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 667100. [Link]

-

Li, Y., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 10(38), 22623-22630. [Link]

-

Pae, H. O., et al. (2001). 4-dimethylamino-3',4'-dimethoxychalcone downregulates iNOS expression and exerts anti-inflammatory effects. Free Radical Biology and Medicine, 30(1), 43-50. [Link]

-

Kim, J. H., et al. (2013). 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells. Molecules and Cells, 36(4), 340-346. [Link]

-

Al-Mawsawi, L. Q., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27854-27877. [Link]

-

Papakyriakou, A., et al. (2023). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. Molecules, 28(14), 5484. [Link]

-

Lee, S. H., et al. (2015). Discovery of 2',4'-dimethoxychalcone as a Hsp90 inhibitor and its effect on iressa-resistant non-small cell lung cancer (NSCLC). Archives of Pharmacal Research, 38(10), 1783-1788. [Link]

-

Zielińska, S., et al. (2024). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. International Journal of Molecular Sciences, 25(5), 2999. [Link]

-

ResearchGate. (2025). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. [Link]

-

Romo, D., et al. (2012). Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Journal of Medicinal Chemistry, 55(15), 6783-6797. [Link]

-

Li, Y., et al. (2017). A natural chalcone induces apoptosis in lung cancer cells: 3D-QSAR, docking and an in vivo/vitro assay. Scientific Reports, 7(1), 10639. [Link]

-

ResearchGate. (2024). (PDF) Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. [Link]

-

NCBI. (n.d.). Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. [Link]

-

ResearchGate. (n.d.). Low-dose triple drug combination targeting the PI3K/AKT/mTOR pathway and the MAPK pathway is an effective approach in ovarian clear cell carcinoma. [Link]

-

Bio-Connect. (n.d.). PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. [Link]

-

ResearchGate. (2025). Selective inhibition of STAT3 signaling using monobodies targeting the coiled-coil and N-terminal domains. [Link]

-

NCBI. (n.d.). STAT3 SIGNALING: Anticancer Strategies and Challenges. [Link]

-

NCBI. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. [Link]

-

Bio-Connect. (n.d.). MAPK pathway antibodies from GeneTex available. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the therapeutic potential of this compound: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid this compound induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoid 4,4′-dimethoxychalcone selectively eliminates senescent cells via activating ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Flavonoid this compound suppresses cell proliferation via dehydrogenase inhibition and oxidative stress aggravation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2',6'-dihydroxy-3',4'-dimethoxydihydrochalcone counteracts cancer multidrug resistance by impeding STAT3 activation and ABC transporter-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Chalcones in Inflammation: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by a unique three-carbon α,β-unsaturated ketone system connecting two aromatic rings.[1] This deceptively simple structure has proven to be a remarkably versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, and notably, potent anti-inflammatory properties.[1][2] The ease of synthesis and the amenability of both aromatic rings to substitution have made chalcones a focal point for the development of novel therapeutic agents.[1] This guide provides an in-depth exploration of the anti-inflammatory properties of substituted chalcones, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, aimed at researchers, scientists, and professionals in the field of drug development.

The Inflammatory Cascade: A Complex Network of Molecular Events

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated or chronic inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and a diverse cast of molecular players, including pro-inflammatory enzymes, cytokines, and transcription factors. Key mediators include cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3] The expression of many of these inflammatory mediators is controlled by the activation of critical transcription factors, most notably nuclear factor-kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) signaling pathways.[2][4] More recently, the NLRP3 inflammasome has emerged as a key player in the inflammatory response, responsible for the activation of caspase-1 and the subsequent maturation of IL-1β and IL-18.[5][6]

Substituted Chalcones: Multi-Targeted Modulators of Inflammation

The anti-inflammatory prowess of substituted chalcones stems from their ability to interact with and modulate multiple key components of the inflammatory cascade. This multi-targeted approach offers a significant advantage in tackling the complexity of inflammatory diseases.

Mechanism of Action: A Multi-pronged Attack on Inflammatory Pathways

Substituted chalcones exert their anti-inflammatory effects through various mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Many chalcone derivatives have been shown to be potent inhibitors of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[7][8][9] Some chalcones exhibit dual inhibition of both COX-2 and 5-LOX, which can offer a more comprehensive anti-inflammatory effect with potentially improved safety profiles.[10][11]

-

Suppression of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Chalcones can inhibit the activation of NF-κB, thereby downregulating the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][12][13]

-

Modulation of MAPK Signaling Pathways: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4] Substituted chalcones have been demonstrated to modulate these pathways, often by inhibiting the phosphorylation and activation of key kinases.[4][14][15]

-

Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines. Several chalcone derivatives have been identified as inhibitors of the NLRP3 inflammasome, acting at both the priming and activation steps.[5][6][16]

Signaling Pathway Diagrams

To visually represent these complex interactions, the following diagrams illustrate the key signaling pathways targeted by substituted chalcones.

Caption: Chalcone inhibition of the NF-κB signaling pathway.

Caption: Modulation of MAPK signaling pathways by chalcones.

Caption: Inhibition of the NLRP3 inflammasome by chalcones.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The anti-inflammatory activity of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings.[17] Key SAR findings indicate that hydroxylation and methoxylation patterns are particularly important.[17][18] For instance, the presence of hydroxyl groups, especially at the 2' and 5' positions of the A-ring, has been associated with potent inhibitory effects on the release of inflammatory mediators from neutrophils.[19] Furthermore, electron-withdrawing groups on the B-ring and electron-donating groups on the A-ring have been shown to be important for the inhibition of LPS-induced IL-6 expression.[15] The α,β-unsaturated ketone moiety is also a critical feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues in target proteins.[5][6]

Table 1: Structure-Activity Relationship Summary for Anti-inflammatory Chalcones

| Substitution Pattern | Effect on Anti-inflammatory Activity | Key Targets |

| Hydroxyl groups on A and/or B rings | Generally enhances activity.[17] | COX, LOX, NF-κB, iNOS[8][17][19] |

| Methoxyl groups on A and/or B rings | Can enhance metabolic stability and activity.[18] | COX, iNOS[8][18] |

| Halogens on B-ring | Can increase potency.[1] | COX-2[20] |

| Prenyl groups | Important for LOX inhibition.[9] | LOX[9] |

| α,β-unsaturated ketone | Crucial for Michael addition reactions.[5] | NLRP3 Inflammasome, NF-κB[2][5] |

Experimental Evaluation of Anti-inflammatory Chalcones: A Practical Guide

The discovery and development of novel anti-inflammatory chalcones rely on a robust pipeline of in vitro and in vivo assays.

Synthesis of Substituted Chalcones: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][21] This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone with a substituted aromatic aldehyde.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

-

Reactant Preparation: Dissolve the substituted acetophenone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol.

-

Initiation of Reaction: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure substituted chalcone.

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of substituted chalcones.

In Vitro Anti-inflammatory Assays

A variety of in vitro assays are employed to screen and characterize the anti-inflammatory activity of substituted chalcones.

Table 2: Key In Vitro Assays for Evaluating Anti-inflammatory Chalcones

| Assay | Principle | Key Readouts |

| COX/LOX Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of COX-1, COX-2, and various LOX isoforms.[7][9] | IC50 values for enzyme inhibition. |

| Nitric Oxide (NO) Production Assay | Quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) using the Griess reagent.[19][22] | IC50 for NO inhibition. |

| Pro-inflammatory Cytokine Quantification | Measures the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells using ELISA or multiplex assays.[22][23] | IC50 for cytokine release inhibition. |

| NF-κB Reporter Gene Assay | Utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter to measure the activation of the NF-κB pathway. | Inhibition of reporter gene expression. |

| Western Blot Analysis | Detects the expression and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., IκBα, p-p38, p-JNK).[13][14] | Changes in protein levels and phosphorylation. |

| NLRP3 Inflammasome Activation Assay | Measures the release of IL-1β and caspase-1 activity in macrophages primed with LPS and activated with an NLRP3 agonist (e.g., ATP or nigericin).[16] | Inhibition of IL-1β and caspase-1 release. |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test chalcone for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

In Vivo Models of Inflammation

Promising chalcone candidates identified from in vitro screening are further evaluated in animal models of inflammation.

Table 3: Common In Vivo Models for Assessing Anti-inflammatory Activity

| Model | Principle | Key Readouts |

| Carrageenan-Induced Paw Edema | An acute model of inflammation where carrageenan injection into the rat paw induces edema.[24][25] | Paw volume or thickness measurement over time. |

| Xylene-Induced Ear Edema | An acute model where xylene application to the mouse ear causes inflammation and edema.[1] | Ear weight or thickness. |

| Cotton Pellet-Induced Granuloma | A sub-chronic model where implanted cotton pellets induce granulomatous tissue formation.[10][24] | Weight of the granuloma tissue. |

| LPS-Induced Septic Shock | A model of systemic inflammation where LPS injection leads to a lethal inflammatory response.[15] | Survival rate, cytokine levels in serum. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test groups (different doses of the chalcone). Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Future Perspectives and Conclusion

Substituted chalcones represent a highly promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to modulate multiple key inflammatory pathways provides a significant advantage in addressing the complex nature of inflammatory diseases. Future research should focus on the design and synthesis of chalcone derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel delivery systems, such as nanoformulations, may also enhance their therapeutic efficacy and bioavailability.[26] Furthermore, a deeper understanding of the specific molecular interactions between chalcones and their protein targets will be crucial for the rational design of next-generation anti-inflammatory drugs. The comprehensive experimental approaches outlined in this guide provide a solid framework for the continued investigation and development of this remarkable and versatile scaffold.

References

- Zhang, X., et al. (2010). Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4585-4588.

- Rojas, J., et al. (2005). Synthesis and anti-inflammatory activity of chalcone derivatives. Bioorganic & Medicinal Chemistry, 13(14), 4447-4452.

- Benchchem. (n.d.). The Modulatory Role of Chalcones on MAPK Signaling Pathways: A Technical Guide for Researchers.

- Thapa, P., et al. (2022). Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors. European Journal of Medicinal Chemistry Reports, 7, 100100.

- Begum, S., et al. (n.d.). CHALCONES AS INOS AND COX-2 INHIBITORS; INSIGHTS FROM MOLECULAR DOCKING STUDIES.

- Lin, C. M., et al. (2002). Synthesis and anti-inflammatory effect of chalcones and related compounds. Journal of Pharmacy and Pharmacology, 54(9), 1277-1284.

- Thapa, P., et al. (2023). Chalcone: A potential scaffold for NLRP3 inflammasome inhibitors. European Journal of Medicinal Chemistry Reports, 7, 100100.

- de Oliveira, M. R., et al. (2021). Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies. Molecules, 26(8), 2206.

- Aggarwal, B. B., et al. (2022).

- Acar, Ç., et al. (2020). Design, synthesis, biological evaluation, and docking studies of some novel chalcones as selective COX-2 inhibitors. Archiv der Pharmazie, 353(11), e2000203.